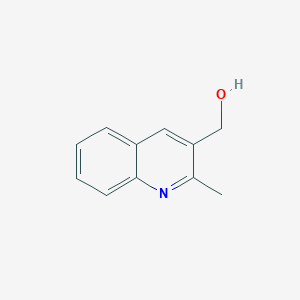
(2-Methylquinolin-3-yl)methanol
説明
“(2-Methylquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 53936-95-1. It has a molecular weight of 173.21 . The compound is stored at room temperature and has a purity of 95%. It appears as a powder .
Synthesis Analysis
There are numerous synthesis protocols reported in the literature for the construction of quinoline, the core structure of “(2-Methylquinolin-3-yl)methanol”. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The IUPAC name of “(2-Methylquinolin-3-yl)methanol” is the same as its common name. The InChI code for this compound is 1S/C11H11NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-6,13H,7H2,1H3 .Chemical Reactions Analysis
Quinoline, the core structure of “(2-Methylquinolin-3-yl)methanol”, is known to undergo a variety of chemical reactions. These include condensation reactions, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
“(2-Methylquinolin-3-yl)methanol” is a powder that is stored at room temperature. It has a melting point of 144-149 degrees Celsius .科学的研究の応用
Synthesis of New Derivatives
“(2-Methylquinolin-3-yl)methanol” can be used in the synthesis of new derivatives. For instance, it has been used in the synthesis of new cyano-quinoline derivatives by the Baylis–Hillman Reaction . This reaction gives rise to new 2-[2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile derivatives .
Antimalarial Applications
Quinoline derivatives, including “(2-Methylquinolin-3-yl)methanol”, have been widely used as antimalarials . They are some of the oldest compounds utilized for the treatment of a variety of diseases .
Antimicrobial Applications
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Anticancer Applications
Quinoline derivatives have shown potent anticancer activity . Among this series, certain derivatives displayed the most potent anticancer activity compared with 5-fluorouracil as positive control due to the presence of fluoro and chloro substitution .
Antidepressant and Anticonvulsant Applications
Quinoline derivatives have been used as antidepressant and anticonvulsant agents . They have been used extensively in the treatment of various conditions .
Antiinflammatory Applications
Quinoline derivatives, including “(2-Methylquinolin-3-yl)methanol”, have shown antiinflammatory effects . They have been used extensively in the treatment of various inflammatory conditions .
Antiviral Applications
Quinoline derivatives have been used as antiviral agents . They have been used extensively in the treatment of various viral infections .
Antihypertensive Applications
Quinoline derivatives have shown antihypertensive effects . They have been used extensively in the treatment of various hypertensive conditions .
作用機序
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been found to affect various biochemical pathways, often leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Quinoline derivatives have been found to have various effects at the molecular and cellular level .
Safety and Hazards
特性
IUPAC Name |
(2-methylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKQDADEISXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304503 | |
| Record name | (2-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylquinolin-3-yl)methanol | |
CAS RN |
53936-95-1 | |
| Record name | NSC165994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



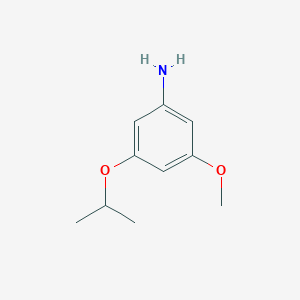
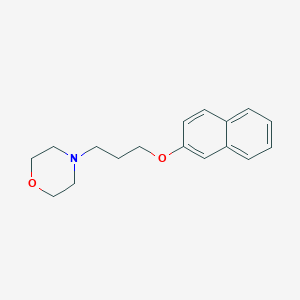
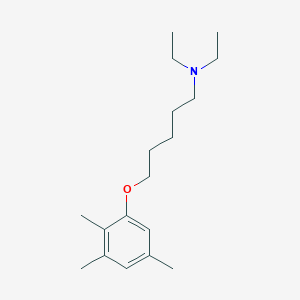
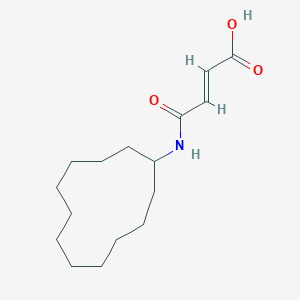
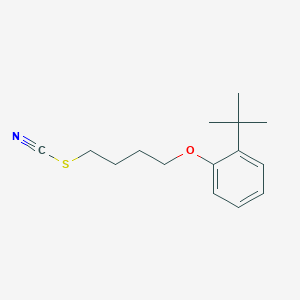
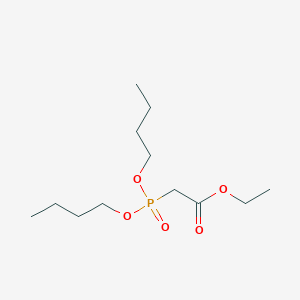
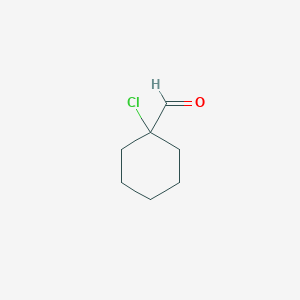
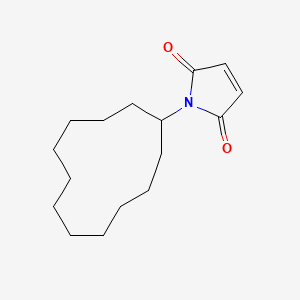
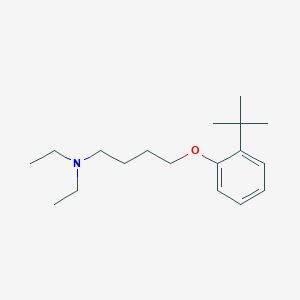
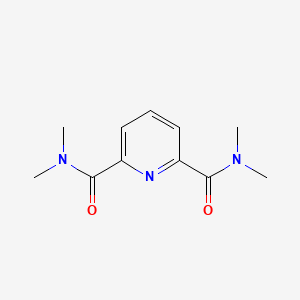
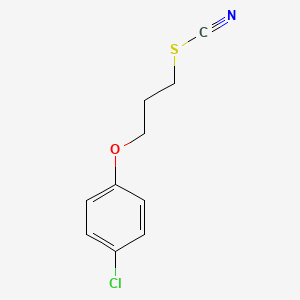
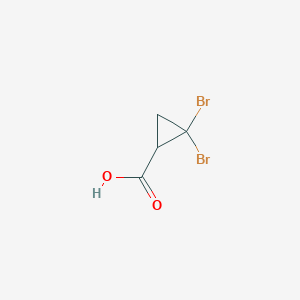
![N-(3,5-dichlorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B1656667.png)
![1-[3-(2-Chlorophenoxy)propyl]pyrrolidine](/img/structure/B1656668.png)